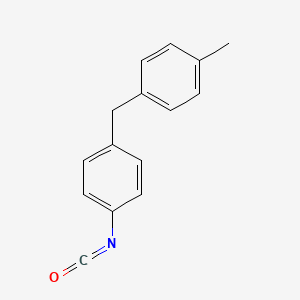

4-Isocyanato-4'-methyldiphenylmethane

Übersicht

Beschreibung

4-isocyanato-4'-methyldiphenylmethane is an isocyanate that is diphenylmethane with a isocyanato substituent at the 4-position of one phenyl ring and a methyl group at the 4-position of the other.

Wissenschaftliche Forschungsanwendungen

Thermal Expansion Reduction in Unsaturated Polyesters

4-Isocyanato-4'-methyldiphenylmethane, as a type of di-isocyanate, has been used to modify the thermal expansion behavior of cured unsaturated polyester resins. This modification does not affect the curing process and enhances the resin's workability. Notably, the resin modified with this compound shows reduced thermal expansion and an increased glass transition temperature (Aldrighetti, Tassone, Ciardelli, & Ruggeri, 2005).

Palladium-Mediated Cyclization in Organic Synthesis

This compound plays a role in palladium-mediated cyclization reactions, a key process in organic synthesis. This involves the conversion of specific ketones into more complex organic compounds, underscoring the versatility of this chemical in synthetic chemistry (Han & Widenhoefer, 2007).

Polyurethane/Malonamide Dendritic Structures

This compound serves as a building block for the synthesis of novel poly(urethane/malonamide) dendrons. These structures feature terminal methyl ethyl ketoxime units and can undergo reactions to regenerate terminal isocyanate groups. Such dendritic structures have potential applications in material science and polymer chemistry (Chen et al., 2011).

Polyurethane Elastomers

This compound is used in creating polyurethanes with increased resistance to abrasive wear and degradation. This is particularly important for biomedical applications, where materials must withstand various forms of stress and environmental factors (Domańska et al., 2014).

Gas Chromatography in Analytical Chemistry

This chemical is used in gas chromatography for the detection of certain compounds in biological fluids. It demonstrates the role of this compound in analytical methods, specifically in the field of biochemistry and environmental analysis (Benfenati, Natangelo, Fanelli, Lualdi, & Tridico, 1992).

Polymer Synthesis

This compound is integral in polymer synthesis, where it's used in reactions like the Lossen reaction to create various polymers, including polyurethanes and polyureas. This highlights its role in the development of new materials with potential applications in different industries (Ghosh, 2017).

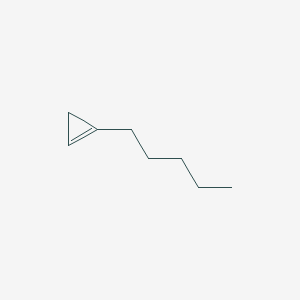

Eigenschaften

Molekularformel |

C15H13NO |

|---|---|

Molekulargewicht |

223.27 g/mol |

IUPAC-Name |

1-isocyanato-4-[(4-methylphenyl)methyl]benzene |

InChI |

InChI=1S/C15H13NO/c1-12-2-4-13(5-3-12)10-14-6-8-15(9-7-14)16-11-17/h2-9H,10H2,1H3 |

InChI-Schlüssel |

UZOVYGYOLBIAJR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)CC2=CC=C(C=C2)N=C=O |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

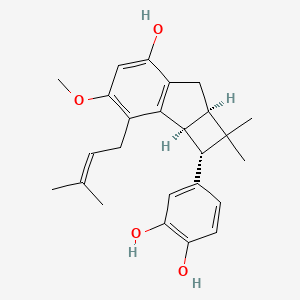

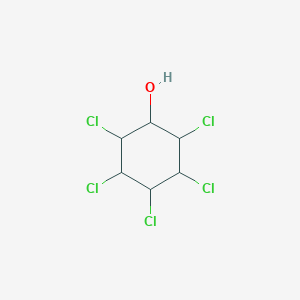

![L-xylo-[5]hexulosonic acid](/img/structure/B1262168.png)